![molecular formula C11H18O3 B12517899 (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one CAS No. 652986-70-4](/img/structure/B12517899.png)
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(hydroxymethyl)-1-oxaspiro[55]undecan-4-one is a spiro compound characterized by a unique structure where a spiro center connects two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one typically involves the formation of the spiro center through cyclization reactions. One common method includes the reaction of a suitable precursor with a nucleophile under controlled conditions to form the spiro linkage. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, aldehydes, and substituted spiro compounds.
Applications De Recherche Scientifique
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.
1,3-dioxane and 1,3-dithiane spiranes: These compounds share the spiro center but have different heterocyclic rings.
Uniqueness
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other spiro compounds.
Propriétés
Numéro CAS |
652986-70-4 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H18O3/c12-8-10-6-9(13)7-11(14-10)4-2-1-3-5-11/h10,12H,1-8H2/t10-/m0/s1 |
Clé InChI |
OOGJWAPLBYHNLD-JTQLQIEISA-N |
SMILES isomérique |
C1CCC2(CC1)CC(=O)C[C@H](O2)CO |
SMILES canonique |
C1CCC2(CC1)CC(=O)CC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



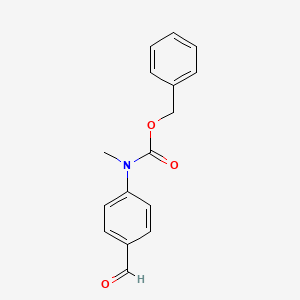
methanone](/img/structure/B12517827.png)
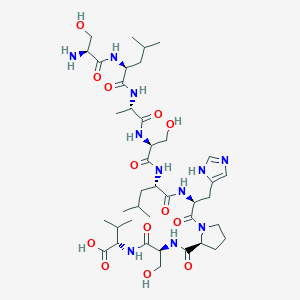
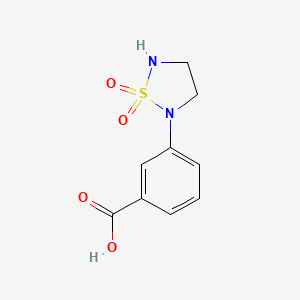
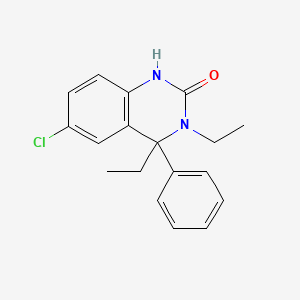
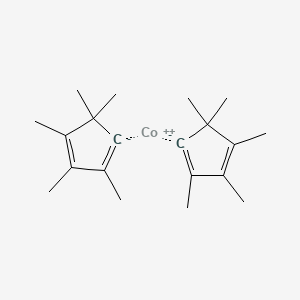
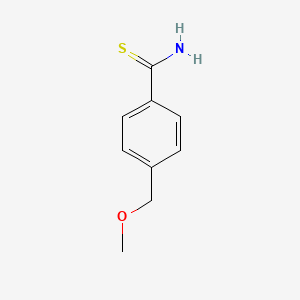
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
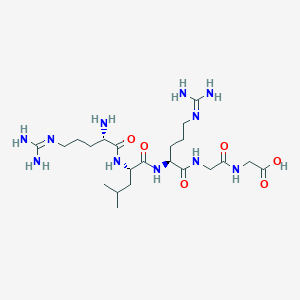
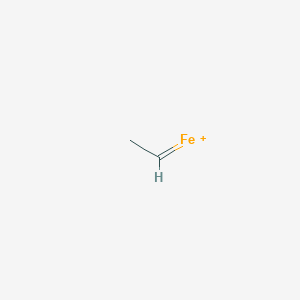
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)

